![molecular formula C25H30ClN3O2 B2583852 1-(tert-butyl)-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 878693-64-2](/img/structure/B2583852.png)
1-(tert-butyl)-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(tert-butyl)-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H30ClN3O2 and its molecular weight is 439.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Chemical Synthesis
Research on similar compounds has highlighted their roles in catalysis and chemical synthesis. For example, ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes have been synthesized and shown to catalyze hydrogen transfer reactions of ketones (Yong Cheng et al., 2009). Such studies indicate that derivatives of N-heterocyclic carbenes, which may include structures similar to the queried compound, are of interest for catalytic applications.
Chemical Protection and Deprotection Strategies
The compound's structural motifs are related to those used in chemical protection strategies, such as the protection of diols with tert-butyl(dimethylsilyloxy)benzylidene acetal and its deprotection, highlighting its potential utility in synthetic organic chemistry for protecting functional groups during complex synthesis pathways (H. Osajima et al., 2009).
Novel Synthetic Routes
The compound's structural features, including the benzimidazole and pyrrolidinone units, are common in the synthesis of novel organic compounds. For instance, an efficient synthesis of 2-imidazolines from aldehydes using tert-butyl hypochlorite demonstrates the versatility of using tert-butyl groups in organic synthesis (M. Ishihara et al., 2007).
Material Science and Polymer Chemistry
The chemical functionalities present in the compound are relevant to material science and polymer chemistry. For example, the synthesis and electrochemical properties of a new benzimidazole derivative as the acceptor unit in donor–acceptor–donor type polymers demonstrate the importance of such structures in developing advanced materials with specific electronic properties (Ali Can Ozelcaglayan et al., 2012).
Fluorescence and Sensing Applications
Imidazole-based chemosensors for the detection of ions highlight the potential use of the compound in developing sensors and fluorescent markers due to its structural similarity to imidazole derivatives, which have been reported to function as reversible luminescent sensors (G. Emandi et al., 2018).
properties
IUPAC Name |
1-tert-butyl-4-[1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30ClN3O2/c1-25(2,3)29-17-18(16-23(29)30)24-27-21-8-4-5-9-22(21)28(24)14-6-7-15-31-20-12-10-19(26)11-13-20/h4-5,8-13,18H,6-7,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUNIPXDAAYSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCCOC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2583769.png)
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2583772.png)
![6-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2583774.png)

![4-cyano-5-[(cyanoacetyl)amino]-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B2583776.png)
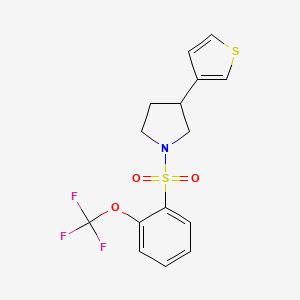

![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2583782.png)
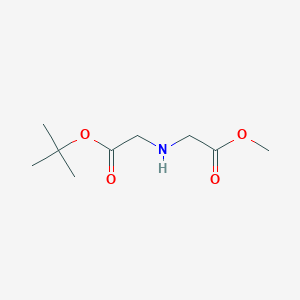
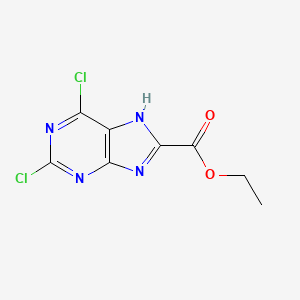
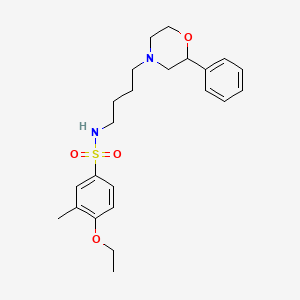
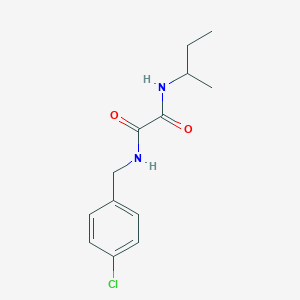
![4-methoxy-2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2583788.png)
![Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate](/img/structure/B2583792.png)